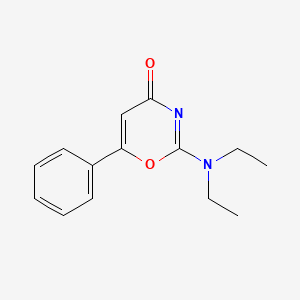
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl group, and an oxazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor that contains the phenyl and oxazinone moieties. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the oxazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The oxazinone ring structure is crucial for the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2-(Diethylamino)benzaldehyde: Contains the diethylamino group and a benzaldehyde moiety.
Uniqueness
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is unique due to its combination of the diethylamino group, phenyl group, and oxazinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
71645-35-7 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-(diethylamino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14-15-13(17)10-12(18-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
UQUJHWSRABGVGY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=O)C=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















